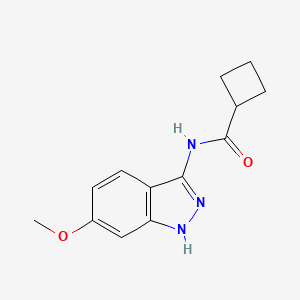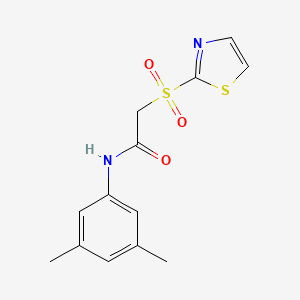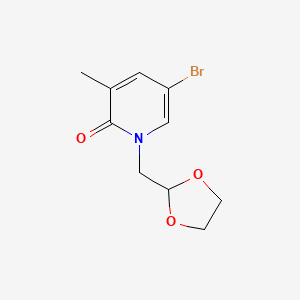
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is known for its unique structure and promising biological activities, making it a subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including phosphodiesterases and cyclin-dependent kinases, which are involved in various cellular processes, including cell division and proliferation. By inhibiting these enzymes, this compound may disrupt these processes, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth and induce apoptosis, as well as its anti-inflammatory and analgesic properties. Additionally, it has been shown to have a low toxicity profile, making it a potential candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide is its unique structure, which makes it a potential candidate for drug development. Additionally, its low toxicity profile and promising biological activities make it an attractive compound for further research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are several future directions for research on N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide. One potential direction is the development of more efficient and scalable synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug development and cancer therapy. Finally, research is needed to evaluate the safety and efficacy of this compound in vivo, which may pave the way for further drug development and clinical trials.
Métodos De Síntesis
The synthesis of N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide involves several steps, including the condensation of 3-amino-4-methoxybenzoic acid with ethyl 2-bromoacetate, followed by cyclization and subsequent deprotection to obtain the final product. This method has been optimized and improved over time to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. Additionally, it has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(6-methoxy-1H-indazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-18-9-5-6-10-11(7-9)15-16-12(10)14-13(17)8-3-2-4-8/h5-8H,2-4H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVDPQNHZSQDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NN2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
